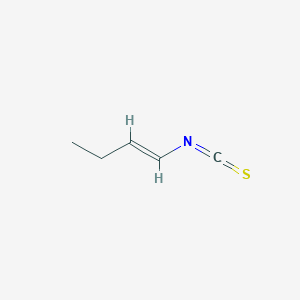

Butenyl isothiocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-isothiocyanatobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-2-3-4-6-5-7/h3-4H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDPFUCCKIMFOG-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34424-44-7 | |

| Record name | Butenylisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034424447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Occurrence and Biosynthesis of Butenyl Isothiocyanate in Biological Systems

Enzymatic Hydrolysis Pathways from Glucosinolates

The formation of butenyl isothiocyanate is initiated by the enzymatic hydrolysis of 3-butenyl glucosinolate, a process that occurs when plant cells are disrupted, for instance, by chewing herbivores or mechanical processing. frontiersin.orgnih.gov This reaction brings the glucosinolate substrate into contact with the myrosinase enzyme, triggering a chemical cascade that results in a variety of biologically active compounds. nih.govacs.org

Myrosinase (EC 3.2.1.147) is the key enzyme responsible for initiating the conversion of glucosinolates into isothiocyanates and other related compounds. nih.govacs.org It is a thioglucoside glucohydrolase that catalyzes the cleavage of the β-thioglucoside bond within the glucosinolate molecule. gcirc.orgresearchmap.jp In the case of 3-butenyl glucosinolate, myrosinase action releases a glucose molecule and an unstable aglycone intermediate, thiohydroximate-O-sulfate. frontiersin.orgmdpi.com This aglycone is the pivotal point from which various breakdown products, including butenyl isothiocyanate, are formed through subsequent, non-enzymatic rearrangements. oup.comacs.org

The chemical fate of the unstable aglycone, and thus the final product profile of glucosinolate hydrolysis, is not fixed. It is heavily influenced by a range of physicochemical conditions and the presence of specific protein cofactors within the plant tissue. mdpi.comconsensus.app

pH: The pH of the reaction environment is a critical determinant. gcirc.org Neutral pH conditions (pH 5-7) generally favor the spontaneous rearrangement of the aglycone to form isothiocyanates. acs.orgacs.org Conversely, acidic conditions (pH 3-5) promote the formation of nitriles instead of isothiocyanates. frontiersin.orggcirc.orgnih.gov

Co-factors: Certain ions and molecules act as cofactors that can modulate the activity of enzymes or the direction of the chemical rearrangement. Ferrous ions (Fe²⁺) are known to favor the production of nitriles and are essential for the function of epithiospecifier proteins. mdpi.comnih.gov Ascorbic acid (Vitamin C) has been identified as a cofactor for the myrosinase enzyme itself, enhancing its catalytic activity. frontiersin.orgresearchgate.net

Epithiospecifier Proteins (ESP): These are non-catalytic proteins that, in the presence of myrosinase, alter the outcome of glucosinolate hydrolysis. researchmap.jpnih.gov When the precursor is an alkenyl glucosinolate, such as 3-butenyl glucosinolate, ESP directs the reaction towards the formation of epithionitriles (e.g., 1-cyano-3,4-epithiobutane) at the expense of the corresponding isothiocyanate. oup.comnih.gov For non-alkenyl glucosinolates, ESP promotes the formation of simple nitriles. nih.gov The activity of ESP is dependent on the presence of Fe²⁺ ions. mdpi.com

The hydrolysis of a single glucosinolate precursor can lead to a mixture of products, primarily isothiocyanates, nitriles, and epithionitriles. frontiersin.orgnih.gov

Isothiocyanates: In the absence of specifier proteins and under neutral pH, the unstable aglycone derived from 3-butenyl glucosinolate undergoes a spontaneous Lossen-like rearrangement to form 3-butenyl isothiocyanate. oup.com

Nitriles and Epithionitriles: The formation of these compounds is mediated by specifier proteins. oup.com

In the presence of Epithiospecifier Protein (ESP), the aglycone of an alkenyl glucosinolate is converted into an epithionitrile. oup.comnih.gov For 3-butenyl glucosinolate, this results in 1-cyano-3,4-epithiobutane. researchgate.netresearchgate.net

Simple nitriles can also be formed, particularly under acidic conditions or from non-alkenyl glucosinolates in the presence of ESP. frontiersin.orgnih.gov Some plants also possess Nitrile-Specifier Proteins (NSPs) that specifically channel the hydrolysis towards simple nitrile production. mdpi.comdpi.qld.gov.au

The interplay of these factors means that the amount of butenyl isothiocyanate produced from damaged plant tissue can vary significantly. nih.gov

Factors Influencing Hydrolysis Products (e.g., pH, Co-factors like Ascorbic Acid, Epithiospecifier Proteins)

Genetic and Molecular Regulation of Glucosinolate Biosynthesis Related to Butenyl Isothiocyanate

The production of butenyl isothiocyanate is fundamentally dependent on the presence of its precursor, 3-butenyl glucosinolate (gluconapin). The synthesis of this specific glucosinolate is a multi-step process under complex genetic control. researchgate.netresearchgate.net Glucosinolates are classified based on their precursor amino acid; as an aliphatic glucosinolate, gluconapin (B99918) is derived from methionine. researchgate.net

The biosynthesis pathway involves three main stages: side-chain elongation of the precursor amino acid, formation of the core glucosinolate structure, and secondary modifications of the side chain. nih.gov Several gene families and transcription factors have been identified, primarily through research in the model plant Arabidopsis thaliana, that regulate this pathway. researchgate.netplos.org

Transcription Factors: The biosynthesis of aliphatic glucosinolates is primarily regulated by a group of MYB transcription factors, specifically MYB28, MYB29, and MYB76. researchgate.net These proteins control the expression of the genes involved in the aliphatic glucosinolate pathway.

Biosynthetic Genes:

MAM (Methylthioalkylmalate Synthase): Genes in the MAM family, such as MAM1, control the crucial side-chain elongation steps of methionine, determining the length of the carbon chain. researchgate.net This step is critical for producing the four-carbon side chain of 3-butenyl glucosinolate. Overexpression of the BnMAM1 gene in Brassica napus has been shown to significantly increase the levels of 3-butenyl glucosinolate. plos.org

CYP (Cytochrome P450): Genes like CYP79F1 and CYP83A1 are essential for forming the core glucosinolate structure from the chain-elongated amino acid. plos.org

AOP (2-oxoglutarate-dependent dioxygenase): Genes in this family, such as AOP2, are involved in secondary modifications of the side chain, such as converting a methylsulfinylalkyl glucosinolate into an alkenyl glucosinolate. researchgate.net

Therefore, the genetic makeup of a particular Brassica plant, especially the alleles present for key regulatory and biosynthetic genes, determines its capacity to produce 3-butenyl glucosinolate and, consequently, its potential to yield butenyl isothiocyanate upon tissue damage. plos.org

Chemical Synthesis and Derivatization of Butenyl Isothiocyanate

Established Synthetic Routes to Isothiocyanates

A variety of general methods have been developed for the synthesis of the isothiocyanate functional group (R-N=C=S). These foundational routes are applicable to a wide range of alkyl and aryl precursors.

One of the most common and versatile methods for preparing isothiocyanates involves the formation and subsequent decomposition of dithiocarbamate (B8719985) salts. nih.govnih.govresearchgate.net This two-step process typically begins with the reaction of a primary amine with carbon disulfide in the presence of a base, such as triethylamine (B128534), to generate a dithiocarbamate salt in situ. acs.orgorganic-chemistry.org This intermediate is then treated with a desulfurizing agent to induce elimination and form the isothiocyanate. nih.govnih.gov

A wide array of reagents can effect this transformation, offering flexibility in terms of reaction conditions and substrate compatibility. nih.govresearchgate.net Tosyl chloride is an effective reagent for this decomposition, proceeding under mild conditions at room temperature with high yields. acs.orgorganic-chemistry.orgorganic-chemistry.org Other successful desulfurizing agents include heavy metals, phosgene, phosphorus oxychloride, hydrogen peroxide, sodium hypochlorite, and iodine. acs.orgtandfonline.com The choice of reagent can be tailored to the specific substrate and desired reaction conditions. For instance, an iodine-mediated decomposition in a water/ethyl acetate (B1210297) biphasic system provides an environmentally benign and cost-effective option. tandfonline.com

Table 1: Selected Reagents for Decomposition of Dithiocarbamate Salts

| Desulfurizing Agent | Key Features | Reference(s) |

|---|---|---|

| Thiophosgene (B130339) | Classic reagent, effective but highly toxic. | acs.org |

| Triphosgene | A safer, solid alternative to phosgene. | nih.govnih.gov |

| Tosyl Chloride (TsCl) | Allows for in-situ generation of the salt; mild conditions, high yields. | acs.orgorganic-chemistry.orgorganic-chemistry.org |

| Iodine (I₂) | Can be used in environmentally friendly biphasic systems. | nih.govtandfonline.com |

| Hydrogen Peroxide (H₂O₂) | Works in water and protic solvents. | nih.govacs.org |

The direct reaction of primary amines with thiophosgene (CSCl₂) is a long-established and signature method for synthesizing isothiocyanates. nih.govcbijournal.com The reaction is typically conducted in the presence of a base and can even be performed in aqueous media, as thiophosgene is relatively insensitive to cold water. nih.govcbijournal.com Despite its effectiveness, the high toxicity and hazardous nature of thiophosgene have led to the development of alternative reagents. acs.org

Triphosgene, a solid and therefore safer alternative to gaseous phosgene, can also be used to convert dithiocarbamate salts into isothiocyanates, serving as a desulfurization agent. nih.govnih.gov This approach avoids the direct use of the more hazardous thiophosgene while still providing a reliable route to the desired product.

More recent and sustainable approaches to isothiocyanate synthesis utilize elemental sulfur as the sulfur source. mdpi.com One such method involves the reaction of isocyanides with elemental sulfur. rsc.orgkit.edu This transformation can be catalyzed by amine bases, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), under moderate heating in green solvents. rsc.orgkit.edu This catalytic approach is versatile, converting various isocyanides into isothiocyanates in moderate to high yields. rsc.org

Another strategy involves the molybdenum-catalyzed sulfuration of isonitriles with elemental sulfur. acs.org A molybdenum-oxo complex can act as a catalyst, which is converted in situ to an active sulfur-transferring species. This method proceeds under mild conditions to afford isothiocyanates in good yields. acs.org These methods represent a more atom-efficient and environmentally conscious alternative to traditional routes that use toxic reagents like carbon disulfide or thiophosgene. mdpi.comkit.edu

An alternative synthetic pathway that begins with aldehydes rather than amines involves the use of hydroximoyl chlorides. nih.govresearchgate.net This method is notable for its efficiency, often providing nearly quantitative yields, simple workup procedures, and very short reaction times (1-5 minutes). nih.gov In this process, a hydroximoyl chloride is mixed with thiourea (B124793) in a solvent like tetrahydrofuran (B95107) (THF), and the addition of triethylamine initiates the reaction. nih.gov The resulting isothiocyanate is easily separated from the urea (B33335) by-product by simple extraction, often requiring no further purification. nih.gov This methodology is applicable to the production of both alkyl and aryl isothiocyanates with consistently high yields (≥98%). nih.gov

Methods Utilizing Elemental Sulfur

Specific Methodologies for Butenyl Isothiocyanate Synthesis

While the general methods are applicable, the synthesis of butenyl isothiocyanate has also been specifically described in historical chemical literature, detailing its preparation from readily available precursors.

The synthesis of 3-butenyl isothiocyanate was described in the 1950s by prominent research groups in the field of natural sulfur compounds. Kjær and colleagues reported a synthesis starting from allyl cyanide. wur.nl

A notable contribution came from Ettlinger and Hodgkins, who improved upon existing methods for converting amines to isothiocyanates. acs.org Their work focused on a modified Kaluza synthesis, which involves the base-catalyzed decomposition of an intermediate derived from the reaction of an amine, carbon disulfide, and a chloroformate ester. acs.org They specifically applied this to the synthesis of butenyl isothiocyanates. acs.org In one procedure, they started from allylcarbinol (3-buten-1-ol) to prepare the target molecule. wur.nl Their improved method involved the decomposition of an intermediate S-(ethoxycarbonyl)dithiocarbamate, which furnished n-butyl isothiocyanate in 80-95% yields at room temperature, highlighting the efficiency of their modified procedure. acs.org

Table 2: Summary of Historical Butenyl Isothiocyanate Syntheses

| Researchers | Starting Material | Brief Description of Method | Reference(s) |

|---|---|---|---|

| Kjær et al. | Allyl cyanide | Synthesis of 3-butenyl isothiocyanate from the corresponding nitrile precursor. | wur.nl |

Advanced Synthetic Strategies

Modern synthetic chemistry offers several advanced strategies for the efficient and controlled production of isothiocyanates, including butenyl isothiocyanate. These methods often provide improvements in yield, reaction time, and environmental impact compared to more traditional approaches.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, prized for its ability to dramatically reduce reaction times and often increase product yields. bohrium.com This technique is applicable to the synthesis of both aliphatic and aromatic isothiocyanates. mdpi.comnih.gov The general principle involves using microwave irradiation to rapidly heat the reaction mixture, which can accelerate the rate of reaction.

One common microwave-assisted route to isothiocyanates begins with the reaction of a primary amine with carbon disulfide to form a dithiocarbamate intermediate. researchgate.net This intermediate is then desulfurized under microwave irradiation to yield the target isothiocyanate. researchgate.net This process is often performed as a "one-pot" synthesis, which improves efficiency by avoiding the isolation of intermediates. mdpi.com Another approach utilizes the microwave-assisted reaction of isocyanides with sulfur-donating reagents like Lawesson's reagent. researchgate.net The application of microwave technology allows for the rapid synthesis of various alkyl isothiocyanates, with reports of high yields, often in the range of 72–96%. mdpi.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating for Isothiocyanate Synthesis

| Method | Typical Reaction Time | Typical Yield | Notes |

|---|---|---|---|

| Microwave-Assisted Synthesis | Minutes (e.g., 3-40 min) mdpi.comsemanticscholar.org | Good to Excellent (70-95%) bohrium.commdpi.com | Rapid heating, often higher yields, suitable for "green" chemistry protocols. bohrium.com |

| Conventional Heating (Reflux) | Hours (e.g., 3-10 h) bohrium.com | Moderate to Good (60-80%) bohrium.com | Slower reaction rates, may lead to lower yields or decomposition of products. |

The tandem Staudinger/Aza-Wittig reaction is a highly efficient and elegant method for the preparation of isothiocyanates from organic azides. nih.gov This reaction proceeds via the in-situ formation of an iminophosphorane (also known as a phosphazene) intermediate. nih.gov In the tandem process, an organic azide (B81097) is treated with a phosphine, typically triphenylphosphine (B44618), which generates the iminophosphorane with the loss of nitrogen gas. This intermediate is not isolated but is immediately allowed to react with carbon disulfide in an aza-Wittig type reaction to furnish the corresponding isothiocyanate and triphenylphosphine sulfide (B99878). nih.gov

This methodology is noted for its high efficiency and excellent yields, particularly for substrates bearing electron-withdrawing groups. nih.govnih.gov A significant advantage of this reaction is that it proceeds with retention of configuration, making it an invaluable tool for the synthesis of chiral isothiocyanates without racemization. nih.gov The reaction's "one-pot" nature simplifies the synthetic procedure, although a purification step is required to remove the triphenylphosphine sulfide byproduct. nih.gov The method has been successfully applied to produce a variety of isothiocyanates, including those on complex scaffolds like cellulose. nih.gov

Table 2: Examples of Isothiocyanates Synthesized via Tandem Staudinger/Aza-Wittig Reaction

| Starting Material | Resulting Isothiocyanate | Yield | Reference |

|---|---|---|---|

| Nβ-protected alkyl azides | Nβ-protected aminoalkyl isothiocyanates | ≥83% | nih.gov |

| 6-azido-6-deoxycellulose derivative | 6-isothiocyanato-6-deoxycellulose derivative | 47.3% | nih.gov |

| Various organic azides | Various alkyl, aryl, and sugar isothiocyanates | Excellent | nih.gov |

Microwave-Assisted Synthesis

Derivatization Strategies for Structural Modification and Functional Exploration

The isothiocyanate functional group (-N=C=S) is highly electrophilic and readily reacts with nucleophiles, a property that is exploited in various derivatization strategies. These strategies are employed for several purposes, including the stabilization of volatile isothiocyanates for analysis, the creation of new molecular entities for functional screening, and studying metabolic pathways.

A primary strategy for the analysis of butenyl isothiocyanate and its analogs involves derivatization with thiol-containing molecules. mdpi.com N-acetyl-L-cysteine (NAC) is a commonly used reagent for this purpose. wur.nlmostwiedzy.pl The reaction between the isothiocyanate and the thiol group of NAC forms a stable dithiocarbamate conjugate. mostwiedzy.pl This conversion is crucial for quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC), as it overcomes the challenges associated with the high volatility and instability of the parent isothiocyanates. mdpi.comresearchgate.net

Another major derivatization pathway involves the reaction of butenyl isothiocyanate with primary or secondary amines to form substituted thiourea derivatives. tandfonline.comnih.gov This reaction is fundamental for functional exploration, as it allows for the synthesis of libraries of novel compounds with modified properties. researchgate.net By systematically varying the amine reactant, researchers can explore structure-activity relationships for various biological targets. For instance, novel thiourea derivatives have been synthesized to investigate their potential as antimicrobial or kinase-inhibiting agents. researchgate.net

Furthermore, structural modification can occur naturally through intramolecular reactions. A notable example is the degradation of 4-methylsulfinyl-3-butenyl isothiocyanate (sulforaphene), a closely related analog, which can cyclize in aqueous solutions to form 6-[(methylsulfinyl)methyl]-1,3-thiazinan-2-thione. nih.gov This transformation highlights the inherent reactivity of the butenyl isothiocyanate scaffold and represents a key metabolic or degradation pathway.

Table 3: Derivatization of Butenyl Isothiocyanate and Related Compounds

| Derivatizing Reagent/Condition | Resulting Derivative Class | Purpose of Modification |

|---|---|---|

| N-acetyl-L-cysteine (NAC) | Dithiocarbamate Conjugate | Stabilization for quantitative analysis (e.g., HPLC). mdpi.commostwiedzy.pl |

| Primary/Secondary Amines | Substituted Thioureas | Synthesis of new compounds for functional exploration (e.g., biological activity screening). tandfonline.comresearchgate.net |

| Ammonia | Primary Thioureas | Synthesis of primary thiourea derivatives. nih.gov |

| Aqueous Solution (intramolecular) | Thiazinane-2-thione | Degradation/metabolic product, structural transformation. nih.gov |

Compound Index

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating complex mixtures. For butenyl isothiocyanate, both gas and liquid chromatography are employed, each offering distinct advantages.

Gas Chromatography (GC) with Various Detectors (e.g., FID, MS)

Gas chromatography (GC) is highly suitable for the analysis of volatile compounds like butenyl isothiocyanate. acs.org The technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. While Flame Ionization Detectors (FID) can be used for quantification, Mass Spectrometry (MS) is the preferred detector for its ability to provide structural information, leading to positive identification. mdpi.com

However, a significant challenge with GC analysis of some isothiocyanates is their potential for thermal degradation in the hot injector port. mdpi.comwur.nl For instance, studies have shown that 4-(methylsulfinyl)butyl isothiocyanate (sulforaphane) can degrade into 3-butenyl isothiocyanate under certain GC conditions. acs.orgdss.go.th Careful optimization of injector parameters and the use of techniques like on-column injection can minimize this degradation. dss.go.th

A study analyzing mustard samples utilized a GC-MS system with a Varian VF-5ms column. The oven temperature program started at 50°C, ramped to 110°C, and then to 300°C, allowing for the separation of various isothiocyanates. Another method for analyzing Chinese cabbage used an Agilent 4890 GC with a DB-5 column, with an oven temperature program ramping from 80°C to 255°C. koreascience.kr

For rapid and solvent-free analysis of volatile compounds like 3-butenyl isothiocyanate in solid samples, Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS) is a method of choice. acs.orgnih.gov This technique involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace gas, which is then injected into the GC-MS system.

HS-GC-MS has been successfully developed for the semiquantitative analysis of 3-butenyl isothiocyanate in mustard seeds, where it is associated with an undesirable off-flavor. acs.orgacs.orgnih.gov This approach is valued for its speed and for avoiding the use of organic solvents. nih.gov In another application, HS-SPME-GC-MS (Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry) was used to identify volatile markers in cabbage. This study identified 3-butenyl isothiocyanate as a marker for fresh cabbage. nih.govjmb.or.kr The technique has also been applied to compare volatile flavor compounds in various commercial mustard pastes, successfully identifying 3-butenyl isothiocyanate among other volatile compounds. nih.govresearchgate.net

Table 1: Research Findings on GC-MS Analysis of Butenyl Isothiocyanate

| Analytical Technique | Sample Matrix | Key Findings | Reference |

|---|---|---|---|

| HS-GC-MS | Mustard Seeds | Developed a rapid, solvent-free method for semiquantitative analysis of 3-butenyl isothiocyanate. | acs.org, nih.gov |

| HS-SPME-GC-MS | Cabbage | Identified 3-butenyl isothiocyanate as a volatile metabolic marker for fresh cabbage. | nih.gov, jmb.or.kr |

| HS-SPME-GC-MS | Mustard Pastes | Identified and compared volatile compounds, including 3-butenyl isothiocyanate, in commercial products. | nih.gov, researchgate.net |

| GC-MS | Chinese Cabbage | Quantified 3-butenyl isothiocyanate in different parts and cultivars. | koreascience.kr |

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (e.g., UV, Fluorescence, MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating compounds in a liquid mobile phase. mdpi.com It is particularly useful for analyzing non-volatile or thermally unstable compounds. For butenyl isothiocyanate and related compounds, HPLC is often coupled with Ultraviolet (UV), Photodiode Array (PDA), or Mass Spectrometry (MS) detectors.

A reverse-phase UHPLC-PDA method was developed for the simultaneous quantification of five isothiocyanates, including 3-butenyl isothiocyanate, in cruciferous vegetables. nih.gov This method demonstrated good linearity and precision. nih.gov Normal-phase HPLC has also been employed, particularly for isothiocyanates that are unstable in the aqueous mobile phases used in reverse-phase HPLC. naro.go.jp An n-hexane/2-propanol mobile phase was used to analyze 4-methylthio-3-butenyl isothiocyanate, allowing direct injection of the n-hexane extract. naro.go.jptandfonline.com

To overcome the challenges of analyzing isothiocyanates by LC-MS, derivatization with thiol compounds like N-acetyl-l-cysteine (NAC) can be used to enhance ionization efficiency. wur.nlacs.org

Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (LC-TOF-MS) offers high mass accuracy and resolution, making it a powerful tool for the identification and confirmation of compounds in complex mixtures. This technique was used as a cross-check for the HS-GC-MS method developed for 3-butenyl isothiocyanate in mustard seeds. acs.orgnih.gov The LC-TOF-MS analysis targeted the precursor glucosinolate, gluconapin (B99918), and the results were comparable to the direct analysis of 3-butenyl isothiocyanate by HS-GC-MS. acs.orgnih.gov LC-Q-TOF-MS, a similar technique, has also been used to identify peptides adducted with isothiocyanates in biological samples. nih.gov

Table 2: Research Findings on HPLC Analysis of Butenyl Isothiocyanate

| Analytical Technique | Sample Matrix | Key Findings | Reference |

|---|---|---|---|

| RP-UHPLC-PDA | Cruciferous Vegetables | Developed a validated method for simultaneous quantification of five isothiocyanates, including 3-butenyl isothiocyanate. | nih.gov |

| NP-HPLC-UV | Daikon Radish | Developed a normal-phase method to avoid degradation of 4-methylthio-3-butenyl isothiocyanate in aqueous solutions. | naro.go.jp |

| LC-TOF-MS | Mustard Seeds | Used to analyze the precursor, gluconapin, to validate HS-GC-MS results for 3-butenyl isothiocyanate. | acs.org, nih.gov |

Sample Preparation and Extraction Techniques

Effective sample preparation is crucial for accurate analysis, aiming to extract the target analyte from the sample matrix while removing interferences.

Conventional Solvent Extraction

Conventional solvent extraction is a common first step in the analysis of isothiocyanates from plant materials. nih.gov The choice of solvent is critical and depends on the polarity of the target compound. For the extraction of glucosinolate hydrolysis products, including butenyl isothiocyanate, for GC analysis, dichloromethane (B109758) is frequently used. mdpi.com For HPLC analysis, n-hexane is a common choice for defatting seeds and for extracting less polar isothiocyanates. mdpi.comnaro.go.jptandfonline.com

The extraction process often involves homogenizing fresh or lyophilized plant material in a blender with water or a buffer to facilitate the enzymatic hydrolysis of glucosinolates into isothiocyanates. mdpi.com For instance, in the analysis of daikon, the root is pulped to promote the release of 4-methylthio-3-butenyl isothiocyanate, followed by extraction with n-hexane. tandfonline.com Other solvents like ethyl acetate (B1210297) and methanol (B129727) have also been used for extracting isothiocyanates from various cruciferous vegetables. nih.govnih.gov

Eco-Friendly Non-Conventional Extraction Methods

In recent years, a shift towards "green" chemistry has spurred the development of eco-friendly and sustainable extraction techniques for bioactive compounds from natural sources. nih.govchemmethod.com These innovative methods aim to reduce or eliminate the use of hazardous organic solvents, shorten extraction times, decrease energy consumption, and improve extraction yields compared to conventional techniques. nih.govchemmethod.comunirioja.es For the extraction of isothiocyanates (ITCs) like butenyl isothiocyanate, several non-conventional methods have shown significant promise. mdpi.com

Ultrasound-Assisted Extraction (UAE) is a green extraction method that utilizes high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent. mdpi.commdpi.com The collapse of these bubbles near the plant cell walls generates microjets and shockwaves, disrupting the cell structure and enhancing the penetration of the solvent, which facilitates the release of intracellular compounds. mdpi.commdpi.com UAE offers numerous advantages, including increased extraction efficiency, faster processing times, and reduced solvent and energy consumption. nih.govmdpi.com It is particularly beneficial for extracting heat-sensitive compounds as it can be performed at lower temperatures. nih.govnih.gov Studies have shown that UAE can significantly increase the yield of isothiocyanates from cruciferous vegetables. nih.govresearchgate.net For instance, the extraction of sulforaphane (B1684495), a related isothiocyanate, from broccoli seeds was greatly enhanced by UAE, which accelerated mass transfer and the solubilization of the target compounds. researchgate.net

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and the sample matrix directly and rapidly. nih.govfoodandnutritionjournal.org This localized heating creates pressure within the plant cells, leading to cell wall rupture and the release of target compounds into the solvent. nih.gov MAE significantly reduces extraction time and solvent volume compared to conventional methods. mdpi.com It has been successfully applied for the extraction of sulforaphane from cabbage, where it resulted in a higher yield with a shorter extraction time. mdpi.com The efficiency of MAE can be influenced by factors such as the type of solvent, microwave power, and extraction time. mdpi.com For glucosinolates, the precursors to isothiocyanates, optimal MAE conditions from rocket seeds were found to be methanol extraction at 250 W and 80°C for 10 minutes. nih.gov

Supercritical Fluid Extraction (SFE) is an environmentally friendly technique that uses a supercritical fluid, most commonly carbon dioxide (SC-CO₂), as the extraction solvent. mdpi.comajgreenchem.com A substance becomes a supercritical fluid when its temperature and pressure are above their critical points, endowing it with properties of both a liquid and a gas. ajgreenchem.comnih.gov SC-CO₂ is favored due to its mild critical conditions, non-toxicity, and ease of removal from the final extract. ajgreenchem.com SFE is particularly advantageous for preventing the thermal degradation of sensitive compounds as it can be operated at moderate temperatures. nih.govnih.gov The selectivity of SFE can be tuned by adjusting pressure and temperature, and the addition of a co-solvent like ethanol (B145695) can enhance the extraction of more polar compounds. nih.govunipd.it SFE has been used to extract allyl isothiocyanate from wasabi, with the yield increasing with higher pressure and lower temperature. mdpi.com

Other promising green extraction technologies include High-Pressure Processing (HPP) , also known as High Hydrostatic Pressure (HHP), and Pressurized Fluid Extraction (PFE) . HPP is a non-thermal method that uses high pressure to inactivate enzymes and microorganisms while preserving the quality of food products. mdpi.com In broccoli sprouts, HPP has been shown to increase the conversion of glucosinolates to isothiocyanates. mdpi.com PFE uses solvents at elevated temperatures and pressures, which reduces extraction time and solvent consumption. mdpi.com

Table 1: Overview of Eco-Friendly Non-Conventional Extraction Methods for Isothiocyanates This table is interactive. Users can sort and filter the data.

| Extraction Method | Principle | Advantages | Key Parameters |

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls, enhancing solvent penetration and mass transfer. mdpi.commdpi.com | Reduced extraction time and temperature, lower solvent consumption, increased yield. nih.govmdpi.com | Frequency, power, temperature, time, solvent type. nih.gov |

| Microwave-Assisted Extraction (MAE) | Microwave energy causes rapid, localized heating of the sample, leading to cell rupture. nih.gov | Very short extraction times, reduced solvent volume, improved extraction rate. nih.govmdpi.com | Microwave power, temperature, time, solvent type. mdpi.comnih.gov |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) with tunable solvating power as the solvent. ajgreenchem.com | Solvent-free extracts, low operating temperatures prevent thermal degradation, high selectivity. nih.govnih.gov | Pressure, temperature, CO₂ flow rate, co-solvent addition. mdpi.comajgreenchem.com |

| High-Pressure Processing (HPP) | High hydrostatic pressure is applied to the sample, which can increase enzyme activity and release of compounds. mdpi.com | Non-thermal, preserves flavor and nutrients, can enhance ITC formation. mdpi.com | Pressure level, treatment time, temperature. |

| Pressurized Fluid Extraction (PFE) | Extraction with solvents at elevated temperature and pressure below their critical points. | Less solvent required, shorter extraction time compared to traditional methods. mdpi.com | Temperature, pressure, solvent type. |

Pre-column Derivatization for LC Analysis

Liquid chromatography (LC), particularly reversed-phase high-performance liquid chromatography (RP-HPLC), is a primary technique for the analysis of isothiocyanates. mdpi.com However, a significant analytical challenge arises from the poor water solubility of many ITCs. d-nb.info This insolubility can cause the compounds to precipitate in the aqueous mobile phases commonly used in RP-LC, leading to column clogging and inaccurate quantification. d-nb.inforesearchgate.net Losses due to precipitation during analysis have been estimated to be between 5% and 32%, depending on the specific isothiocyanate and its concentration. d-nb.info

To overcome this issue, a strategy of pre-column derivatization is employed. mdpi.comacs.org This involves chemically modifying the isothiocyanates before they are injected into the LC system. The derivatization reaction converts the ITCs into more polar, water-soluble products that are less likely to precipitate during analysis. d-nb.info

A common and effective method involves derivatization with thiol-containing compounds, such as mercaptoethanol or N-acetyl-l-cysteine (NAC) . d-nb.infoacs.orgnih.gov The highly reactive isothiocyanate group (-N=C=S) readily reacts with the thiol group (-SH) of the derivatizing agent. researchgate.net This reaction, often a cyclocondensation reaction with agents like 1,2-benzenedithiol, forms a stable, more polar derivative that is easily detectable. mdpi.comd-nb.info For example, derivatizing ITCs with mercaptoethanol generates derivatives that are more soluble in water, allowing for accurate analysis using aqueous mobile phases in RP-LC. d-nb.info Similarly, derivatization with NAC has been successfully used to develop an LC-MS method for the simultaneous analysis of various glucosinolates and ITCs, enhancing the ionization ability of the ITCs for mass spectrometry detection. acs.orgnih.gov This approach not only solves the problem of precipitation but also dramatically improves the separation and quantification of isothiocyanates. d-nb.info

Challenges in Analysis: Instability and Thermal Degradation

The accurate analysis of butenyl isothiocyanate is complicated by its inherent instability and susceptibility to thermal degradation. mdpi.com These characteristics present significant challenges for analytical methodologies, requiring careful handling and specific analytical conditions to prevent the loss of the target compound.

Instability in Aqueous Environments: Butenyl isothiocyanate is known to be unstable in aqueous solutions. naro.go.jp Research has shown that 4-methylthio-3-butenyl isothiocyanate is very unstable in fresh daikon juice, with approximately 25% of the compound disappearing within 60 minutes of grating. tandfonline.com Similarly, sulforaphene (B1682523) (4-methylsulfinyl-3-butenyl isothiocyanate) is unstable during its hydrolytic formation process from radish seeds, rapidly converting to a water-soluble degradation product, 6-[(methylsulfinyl)methyl]-1,3-thiazinan-2-thione. researchgate.netnih.govacs.org This instability in aqueous media makes analysis by reversed-phase HPLC, which uses aqueous mobile phases, particularly challenging, as the compound can degrade during the analysis itself. naro.go.jp The strong electrophilic nature of the isothiocyanate group makes it reactive towards nucleophiles like water, leading to degradation. researchgate.net Factors such as low pH and the presence of metal ions have been found to inhibit this degradation reaction to some extent. nih.gov

Thermal Degradation: Isothiocyanates, including butenyl isothiocyanate, are thermolabile compounds. mdpi.com They are sensitive to heat, and elevated temperatures can cause significant degradation, which is a major concern for analytical techniques that involve heat, such as gas chromatography (GC). mdpi.comacs.org During GC analysis, the high temperature of the injection port can cause thermal degradation of isothiocyanates. acs.orgacs.org For example, sulforaphane has been observed to degrade to 3-butenyl isothiocyanate under the high-temperature conditions of a GC injector. mdpi.comacs.org Studies on the thermal degradation of 4-(methylthio)-3-butenyl isothiocyanate (MTBITC) during cooking showed that its retention rate decreased significantly with increasing temperature and time, following an exponential decay pattern. researchgate.net This thermal instability necessitates the use of analytical methods that operate at lower temperatures, such as LC, or requires careful optimization of GC parameters to minimize degradation. mdpi.comnaro.go.jp

Biological Activities and Underlying Molecular Mechanisms Preclinical and in Vitro Studies

Mechanisms of Cellular Proliferation Modulation and Apoptosis Induction

In Vitro Studies on Cancer Cell Lines

Butenyl isothiocyanate has demonstrated significant potential in modulating cellular proliferation and inducing apoptosis in various cancer cell lines through a variety of molecular mechanisms. These effects are primarily attributed to its ability to interfere with the cell cycle, activate programmed cell death pathways, and alter the expression of key regulatory proteins.

In vitro studies have shown that butenyl isothiocyanate can induce cell cycle arrest in cancer cells, a critical mechanism for inhibiting tumor growth. For instance, 4-methylthio-3-butenyl isothiocyanate (MTBITC) has been observed to cause G2/M phase arrest in malignant esophageal KYSE510 cells. nih.govjst.go.jp This arrest prevents the cells from dividing and proliferating. The mechanism behind this cell cycle arrest involves the modulation of key regulatory proteins. MTBITC treatment has been shown to induce the phosphorylation of Chk1 and Akt and decrease the expression of the p27 protein. nih.gov The reduction in p27, an inhibitor of cell cycle progression into the G1 phase, is a potential mechanism for the observed G2/M arrest. jst.go.jp Furthermore, some isothiocyanates have been found to upregulate the expression of p21, a potent cyclin-dependent kinase (CDK) inhibitor that can block cell cycle progression at the G1, G2, and/or G0 phases. semanticscholar.orgnih.gov This upregulation of p21, coupled with the suppression of cyclins and CDKs, leads to cell cycle arrest. semanticscholar.orgnih.gov

A primary mechanism by which butenyl isothiocyanate exerts its anticancer effects is through the activation of apoptotic pathways, leading to programmed cell death. A significant body of research points to the involvement of the mitochondria-mediated apoptotic pathway. nih.govwaocp.orgwaocp.orgnih.gov

Treatment with 4-methylthio-3-butenyl isothiocyanate (MTBITC) has been shown to decrease the mitochondrial membrane potential (ΔΨm) in human lung cancer A549 cells and esophageal KYSE510 cells. jst.go.jpwaocp.orgwaocp.org The disruption of the mitochondrial membrane potential is a critical event in the intrinsic apoptotic pathway. This disruption leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. waocp.org

Following the disruption of the mitochondrial membrane, a cascade of caspase activation is initiated. Caspases are a family of proteases that play a central role in the execution of apoptosis. Studies have consistently demonstrated that butenyl isothiocyanate treatment leads to the activation of key caspases. Specifically, the activation of caspase-9, an initiator caspase in the mitochondrial pathway, and caspase-3, a key executioner caspase, has been observed in various cancer cell lines, including human lung cancer A549 cells and esophageal KYSE510 cells. nih.govwaocp.orgwaocp.orgnih.gov The activation of caspase-3 is a downstream event that ultimately leads to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis. waocp.orgnih.gov The cleavage of PARP-1, a substrate of caspase-3, has also been observed following MTBITC treatment, further confirming the activation of the caspase cascade. nih.gov

The table below summarizes the effects of butenyl isothiocyanate on key markers of apoptosis in different cancer cell lines.

| Cancer Cell Line | Compound | Effect on Mitochondrial Membrane Potential (ΔΨm) | Effect on Caspase-3 Activity | Reference |

| Human Lung Cancer (A549) | 4-Methylsulfinyl-3-butenyl isothiocyanate (MTBITC) | Decreased | Increased | waocp.org, waocp.org, nih.gov |

| Malignant Esophageal (KYSE510) | 4-Methylthio-3-butenyl isothiocyanate (MTBITC) | Decreased | Increased (cleavage) | nih.gov, jst.go.jp |

| Human Prostate Cancer (PC-3) | 3-Butenyl isothiocyanate (BITC) | Decreased | Increased | nih.gov, nih.gov |

The regulation of apoptosis is tightly controlled by the balance between pro-apoptotic and anti-apoptotic proteins, particularly those belonging to the Bcl-2 family. Butenyl isothiocyanate has been shown to modulate the expression of these proteins, tipping the balance towards apoptosis.

The table below details the observed modulation of Bcl-2 family proteins by butenyl isothiocyanate in different cancer cell lines.

Butenyl isothiocyanate has been shown to induce the generation of reactive oxygen species (ROS) in cancer cells, a mechanism that can contribute to the induction of apoptosis and cell cycle arrest. nih.govjst.go.jpnih.gov

In human esophageal epithelial cancer cells (KYSE510), 4-methylthio-3-butenyl isothiocyanate (MTBITC) treatment led to an increase in ROS production. nih.govjst.go.jp This increase in ROS is believed to be a key upstream event, as the apoptotic and cell cycle-related changes induced by MTBITC were abolished by the ROS scavenger N-acetyl-L-cysteine (NAC). nih.govjst.go.jp The excessive increase in intracellular ROS can lead to the disruption of the mitochondrial membrane potential, thereby triggering the mitochondrial apoptotic pathway. jst.go.jp

Similarly, in prostate cancer cells (PC-3), 3-butenyl isothiocyanate (BITC) treatment caused an increased generation of ROS, which correlated with a decrease in mitochondrial membrane potential. nih.gov These findings suggest that ROS-mediated oxidative stress plays a significant role in the anticancer activity of butenyl isothiocyanate.

However, it's noteworthy that in some contexts, such as in non-cancerous human esophageal epithelial cells (Het-1A), MTBITC has been observed to induce the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is involved in the cellular defense against oxidative stress by upregulating cytoprotective genes. nih.gov This suggests a potential dual role for butenyl isothiocyanate in modulating oxidative stress, depending on the cellular context.

Emerging evidence suggests that butenyl isothiocyanate can also inhibit the processes of cell adhesion and migration, which are crucial for cancer metastasis.

In a study on human glioblastoma U-87 MG cells, 4-methylthio-3-butenyl isothiocyanate (raphasatin) was found to strongly inhibit tumor cell adhesion to protein matrices. researchgate.net Furthermore, studies on prostate cancer PC-3 cells have demonstrated that 3-butenyl isothiocyanate (3-BI) can inhibit cell migration. spandidos-publications.com The inhibition of E-cadherin expression, a key molecule in cell-cell adhesion, is considered a hallmark of the epithelial-to-mesenchymal transition that facilitates metastasis, and some isothiocyanates have been shown to modulate the expression of genes involved in metastasis. spandidos-publications.com

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Modulation in Cancer Cells

Modulation of Carcinogen Metabolism and Detoxification Enzymes

Butenyl isothiocyanate, particularly in the form of 4-methylthio-3-butenyl isothiocyanate (MTBITC), has demonstrated significant capabilities in modulating the activity of enzymes crucial for the metabolism and detoxification of carcinogens. This modulation occurs through a dual mechanism: the inhibition of Phase I enzymes responsible for activating pro-carcinogens and the induction of Phase II enzymes that facilitate their detoxification and excretion.

Inhibition of Phase I Enzymes (e.g., Cytochrome P450)

Phase I enzymes, most notably the cytochrome P450 (CYP) superfamily, are involved in the metabolic activation of many chemical carcinogens into their ultimate reactive forms that can damage DNA. Isothiocyanates, as a class of compounds, are recognized for their ability to inhibit these enzymes, thereby reducing the formation of carcinogenic metabolites.

Preclinical studies have indicated that several isothiocyanates can inhibit various CYP enzymes. For instance, phenethyl isothiocyanate (PEITC) has been shown to inhibit CYP1A2, CYP2E1, and CYP3A in rat liver microsomes. nih.gov While direct and extensive mechanistic studies on butenyl isothiocyanate are less numerous, evidence points towards a similar inhibitory action. In primary cultures of rat hepatocytes, MTBITC was found to inhibit CYP3A2. nih.gov This suggests that MTBITC may contribute to chemoprevention by reducing the metabolic activation of certain carcinogens. The general inhibitory effect of isothiocyanates on CYP enzymes is a key part of their anticarcinogenic activity. mdpi.com

Induction of Phase II Enzymes (e.g., Glutathione (B108866) S-Transferases, Quinone Reductase, Epoxide Hydrolase, UDP-Glucuronosyl Transferases)

In contrast to its effect on Phase I enzymes, butenyl isothiocyanate is a potent inducer of Phase II detoxification enzymes. These enzymes play a critical role in neutralizing and facilitating the excretion of activated carcinogens and other xenobiotics.

In vitro studies using precision-cut rat liver slices have provided compelling evidence for the induction of multiple Phase II enzymes by 4-methylthio-3-butenyl isothiocyanate (MTBITC). When rat liver slices were incubated with the precursor glucosinolate, glucoraphasatin, in the presence of myrosinase (the enzyme that converts it to MTBITC), there was a significant elevation in the activities of quinone reductase and glutathione S-transferase (GST), along with an increase in total glutathione concentrations. researchgate.net Furthermore, these studies demonstrated a marked increase in the activity and protein expression of epoxide hydrolase and an increase in UDP-glucuronosyl transferase activity. researchgate.net

Research in human esophageal epithelial cells (Het-1A) showed that treatment with 10 μM MTBITC led to increased mRNA levels of several cytoprotective genes, including those for Phase II enzymes. nih.govresearchgate.netmerckmillipore.com Similarly, studies in HepG2 human hepatocellular carcinoma cells have shown that MTBITC induces a range of antioxidative enzymes, including quinone reductase, heme oxygenase-1, thioredoxin reductase, and glutathione S-transferase. nih.gov

Induction of Phase II Detoxification Enzymes by 4-Methylthio-3-butenyl Isothiocyanate (In Vitro)

| Enzyme | Experimental Model | Observed Effect | Reference |

|---|---|---|---|

| Glutathione S-Transferases (GST) | Rat liver slices | Activity Increased | researchgate.net |

| HepG2 cells | Induction Observed | nih.gov | |

| Quinone Reductase (QR) | Rat liver slices | Activity Increased | researchgate.net |

| HepG2 cells | Induction Observed | nih.gov | |

| Epoxide Hydrolase (EH) | Rat liver slices | Activity and Protein Expression Increased | researchgate.net |

| UDP-Glucuronosyl Transferases (UGT) | Rat liver slices | Activity Increased | researchgate.net |

Regulatory Roles in Signal Transduction Pathways

The biological activities of butenyl isothiocyanate are underpinned by its ability to modulate key signal transduction pathways that govern cellular responses to stress, inflammation, and proliferation.

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

The Nrf2 pathway is a primary regulator of the antioxidant response, controlling the expression of a wide array of cytoprotective genes, including those for Phase II enzymes. Activation of Nrf2 is a hallmark of the chemopreventive action of many isothiocyanates.

Studies have clearly demonstrated that 4-methylthio-3-butenyl isothiocyanate (MTBITC) is a potent activator of the Nrf2 pathway. In human esophageal epithelial Het-1A cells, treatment with MTBITC resulted in increased protein levels of Nrf2 and elevated mRNA levels of its target genes, such as HMOX1, NQO1, and GCLC. nih.govresearchgate.netmerckmillipore.comresearchgate.net This activation is mediated, at least in part, by the generation of reactive oxygen species (ROS), as the antioxidant N-acetyl-l-cysteine was able to abolish the MTBITC-induced increase in Nrf2 expression. nih.govresearchgate.netmerckmillipore.com The activation of the Nrf2-ARE (antioxidant response element) pathway is considered a key mechanism by which MTBITC exerts its chemopreventive effects during the initiation phase of carcinogenesis. nih.gov

Inhibition of Nuclear Factor-Kappa B (NF-κB) Pathway

The NF-κB pathway is a central mediator of inflammatory responses and is often constitutively active in cancer cells, promoting cell survival and proliferation. The inhibition of this pathway is a key target for cancer chemoprevention.

While direct studies focusing solely on butenyl isothiocyanate's inhibition of the NF-κB pathway are limited, the broader class of isothiocyanates is known to suppress NF-κB signaling. sciopen.com The anti-inflammatory effects of isothiocyanates are often linked to their ability to activate the Nrf2 pathway, which can in turn antagonize NF-κB signaling. mdpi.com Some research suggests that other intrinsic apoptotic pathways, including the stimulation of the NF-κB pathway, can be induced by 4-methylthio-3-butenyl isothiocyanate, indicating a complex and context-dependent role. tandfonline.com For instance, the isothiocyanate produced from glucomoringin (B13425989) has been shown to inhibit NF-κB. sciopen.com Given the interplay between Nrf2 and NF-κB, it is plausible that the potent Nrf2-activating properties of butenyl isothiocyanate contribute to an anti-inflammatory environment via the suppression of NF-κB.

Modulation of PI3K/Akt and MAPK/ERK Signaling

The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways are critical signaling cascades that regulate cell growth, proliferation, survival, and apoptosis. Aberrations in these pathways are common in cancer.

Evidence from preclinical studies indicates that 4-methylthio-3-butenyl isothiocyanate (MTBITC) modulates both the PI3K/Akt and MAPK/ERK signaling pathways. In human glioblastoma cells, the induction of apoptosis by several isothiocyanates has been associated with the inhibition of the PI3K/Akt-ERK signaling pathway. tandfonline.com In human esophageal cancer cells (KYSE510), MTBITC treatment led to the phosphorylation of Akt, a key component of the PI3K/Akt pathway. researchgate.net

Furthermore, in human esophageal epithelial Het-1A cells, MTBITC was shown to induce the phosphorylation of the MAPK family members ERK, c-Jun N-terminal kinase (JNK), and p38. nih.govresearchgate.netmerckmillipore.com However, in this particular cell line, the activation of Nrf2 by MTBITC appeared to be independent of the MAPK responses. nih.govresearchgate.netmerckmillipore.com The modulation of these critical signaling pathways highlights a mechanism by which butenyl isothiocyanate can interfere with the processes of carcinogenesis. oncotarget.com

Modulation of Signaling Pathways by 4-Methylthio-3-butenyl Isothiocyanate (In Vitro)

| Pathway | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Nrf2 | Het-1A (Human Esophageal Epithelial) | Activation, Increased Nrf2 protein levels | nih.govresearchgate.netmerckmillipore.com |

| Rat Hepatocytes | Activation | nih.gov | |

| NF-κB | General Isothiocyanate Effect | Inhibition (often linked to Nrf2 activation) | sciopen.commdpi.com |

| PI3K/Akt | KYSE510 (Human Esophageal Cancer) | Phosphorylation of Akt | researchgate.net |

| Human Glioblastoma Cells | Inhibition of PI3K/Akt-ERK pathway linked to apoptosis | tandfonline.com | |

| MAPK/ERK | Het-1A (Human Esophageal Epithelial) | Phosphorylation of ERK, JNK, p38 | nih.govresearchgate.netmerckmillipore.com |

Epigenetic Regulation

Isothiocyanates (ITCs), the family of compounds to which butenyl isothiocyanate belongs, are recognized as epigenetic modulators that can influence gene expression without altering the DNA sequence itself. mdpi.com These epigenetic activities are considered a key aspect of their biological effects. mdpi.com The primary mechanisms involve the inhibition of two key enzyme families: histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). mdpi.com

In various cancer cell lines, ITCs have been shown to act as potent inhibitors of HDACs. mdpi.comnorthumbria.ac.uk HDAC inhibition leads to an increase in histone acetylation, which relaxes the chromatin structure, making genes more accessible for transcription. nih.gov This can result in the re-expression of silenced tumor suppressor genes, such as the cell cycle regulator p21, leading to cell cycle arrest and apoptosis. mdpi.comsemanticscholar.org For instance, 4-methylthio-3-butenyl isothiocyanate (MTBITC), a derivative of butenyl isothiocyanate, is structurally similar to sulforaphane (B1684495), a well-known HDAC inhibitor. semanticscholar.org This suggests that MTBITC may share the ability to inhibit HDACs, thereby upregulating proteins like p21. semanticscholar.orgnih.gov

Furthermore, ITCs can affect DNA methylation patterns, which are often aberrant in cancer cells. taylorandfrancis.comnih.gov Studies on prostate cancer cells have shown that certain ITCs can suppress the expression of DNMT1 and DNMT3A, enzymes responsible for maintaining DNA methylation. mdpi.com This inhibition can lead to the reactivation of crucial silenced genes. mdpi.comnih.gov The collective action of inhibiting both HDACs and DNA methylation positions ITCs as dual-acting epigenetic agents. mdpi.com

| Epigenetic Target | General Effect of Isothiocyanates (ITCs) | Potential Implication for Butenyl Isothiocyanate |

| Histone Deacetylases (HDACs) | Potent inhibition, leading to increased histone acetylation and re-expression of tumor suppressor genes (e.g., p21). mdpi.comnorthumbria.ac.uknih.gov | Derivatives like MTBITC are suggested to possess HDAC inhibitory activity, potentially arresting the cell cycle. semanticscholar.orgnih.gov |

| DNA Methyltransferases (DNMTs) | Inhibition of DNMT activity and expression, leading to demethylation and reactivation of silenced genes. mdpi.comtaylorandfrancis.com | As a member of the ITC family, it may contribute to the reversal of aberrant DNA methylation patterns. mdpi.comspandidos-publications.com |

Anti-angiogenic Effects in Ex Vivo and In Vivo Animal Models

Butenyl isothiocyanate has demonstrated significant anti-angiogenic properties, inhibiting the formation of new blood vessels in both laboratory and animal models. pnrjournal.compnrjournal.com This activity is crucial as angiogenesis is a vital process for tumor growth and metastasis. nih.gov Studies have utilized the ex vivo rat aorta ring assay and the in vivo chick chorioallantoic membrane (CAM) assay to establish these effects. pnrjournal.compnrjournal.com In both models, butenyl isothiocyanate effectively suppressed the growth and development of new blood vessels in a dose-dependent manner. pnrjournal.com

A primary mechanism behind the anti-angiogenic activity of butenyl isothiocyanate is its ability to downregulate Vascular Endothelial Growth Factor (VEGF). pnrjournal.comiraqijms.net VEGF is a key signaling protein that stimulates angiogenesis. nih.gov In studies using a colon cancer cell line (CL40), butenyl isothiocyanate was shown to cause a significant fold decrease in VEGF gene expression. iraqijms.net This downregulation is believed to be a central part of its antiproliferative and anti-angiogenic action. pnrjournal.comiraqijms.net The proposed mechanism involves the suppression of the PI3K-Akt signaling pathway, which is a known regulator of VEGF expression. pnrjournal.com Additionally, radish extracts, which contain butenyl isothiocyanate, have been observed to significantly downregulate VEGF gene expression in human keratinocyte cells (HaCaT). researchgate.net

Butenyl isothiocyanate also exerts its anti-angiogenic effects by targeting key transcription factors that regulate cellular responses to hypoxia and proliferation. pnrjournal.com Research has shown that butenyl isothiocyanate treatment leads to a decrease in the levels of Hypoxia-Inducible Factor-1α (HIF-1α) and the MYC oncoprotein. pnrjournal.com HIF-1α is a master regulator of the cellular response to low oxygen (hypoxia), a common condition in tumors that triggers angiogenesis, partly by upregulating VEGF. northumbria.ac.uk The MYC oncoprotein is a critical regulator of cell growth and metabolism and has been shown to cooperate with and stabilize HIF-1α, even under normal oxygen conditions, thereby promoting a metabolic state conducive to tumor growth. nih.govfrontiersin.orgmdpi.com By decreasing the expression of both HIF-1α and MYC, butenyl isothiocyanate disrupts this cooperative relationship, further contributing to the suppression of angiogenesis and tumor progression. pnrjournal.com

Downregulation of Vascular Endothelial Growth Factor (VEGF)

Regulation of Inflammatory Processes and Oxidative Stress Responses

Butenyl isothiocyanate and its related compounds play a role in modulating inflammation and managing oxidative stress, primarily through indirect antioxidant mechanisms and the regulation of inflammatory signaling pathways.

Isothiocyanates are known to possess anti-inflammatory properties, which are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B-cells) signaling pathway. nih.govmdpi.com This pathway is a central regulator of inflammation and controls the expression of numerous pro-inflammatory genes. nih.gov

Specific research on butenyl isothiocyanate has confirmed its ability to downregulate key inflammatory molecules. pnrjournal.com Studies have shown that butenyl isothiocyanate treatment leads to the downregulation of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine. pnrjournal.com This finding is supported by research on radish extracts containing butenyl isothiocyanate, which also demonstrated a significant downregulation of TNF-α gene expression. researchgate.net While direct studies on butenyl isothiocyanate's effect on other mediators are limited, the general activity of ITCs suggests a broader impact. For instance, other ITCs like allyl isothiocyanate and sulforaphane have been shown to inhibit the production of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). nih.govresearchgate.netmdpi.com By suppressing these critical cytokines and enzymes, butenyl isothiocyanate can help mitigate inflammatory responses.

Table of Inflammatory Mediators Modulated by Isothiocyanates

| Mediator | Function | Effect of Butenyl ITC / Related ITCs |

|---|---|---|

| TNF-α | Pro-inflammatory cytokine | Downregulated by butenyl isothiocyanate. pnrjournal.comresearchgate.net |

| IL-1β | Pro-inflammatory cytokine | Inhibited by other ITCs (e.g., sulforaphane). nih.govresearchgate.net |

| IL-6 | Pro-inflammatory cytokine | Inhibited by other ITCs (e.g., sulforaphane, AITC). nih.govmdpi.com |

| COX-2 | Enzyme producing inflammatory prostaglandins | Inhibited by other ITCs (e.g., sulforaphane). nih.gov |

| iNOS | Enzyme producing nitric oxide (inflammatory mediator) | Inhibited by other ITCs (e.g., sulforaphane, PEITC). nih.govmdpi.com |

The antioxidant activity of butenyl isothiocyanate is primarily indirect. mdpi.com Rather than directly neutralizing free radicals, it activates the body's own protective mechanisms. nih.gov The principal pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.comresearchgate.net

Nrf2 is a transcription factor that, under normal conditions, is kept inactive. mdpi.com However, in the presence of electrophiles like ITCs or oxidative stress, Nrf2 is released and moves to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous protective genes. nih.govmdpi.com This activates the transcription of a wide array of phase II detoxification and antioxidant enzymes. nih.govresearchgate.net

Studies on 4-methylthio-3-butenyl isothiocyanate (MTBITC) have shown that it is a potent inducer of Nrf2 activation. researchgate.net This activation leads to the increased production of enzymes such as NAD(P)H:quinone oxidoreductase, heme oxygenase-1 (HO-1), and glutathione S-transferases, which help neutralize carcinogens and protect cells from oxidative damage. semanticscholar.orgnih.gov Paradoxically, this protective effect is triggered by the mildly pro-oxidant nature of ITCs themselves, which act as a signal to bolster the cell's antioxidant defenses. mdpi.com

Modulation of Pro-inflammatory Cytokines and Mediators (e.g., TNF-α, IL-1β, IL-6, COX-2, iNOS)

Antimicrobial and Antifungal Activities

Butenyl isothiocyanate has demonstrated notable antimicrobial and antifungal properties in a variety of preclinical and in vitro studies. This section details the research findings on its inhibitory effects against bacteria, fungi, and nematodes, and explores the underlying molecular mechanisms of its action.

Inhibition of Bacterial Growth

3-Butenyl isothiocyanate has been shown to possess antibacterial activity against a range of pathogenic bacteria. In a study evaluating various isothiocyanates, 3-butenyl isothiocyanate displayed potent activity against Aeromonas hydrophila, a Gram-negative bacterium, with an inhibition zone diameter of 21.67 mm at a concentration of 1.0 μL/mL. up.ptresearchgate.net While generally more effective against Gram-positive bacteria, isothiocyanates from radish, including 3-butenyl isothiocyanate, have been reported to inhibit the growth of several bacterial pathogens. researchgate.net Research has also indicated that 4-methylthio-3-butenyl isothiocyanate possesses strong antibacterial activity against a variety of bacteria including Escherichia coli, Enterobacter cloacae, Salmonella typhimurium, Proteus vulgaris, Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Bacillus cereus var. mycoides, and Campylobacter jejuni. rjpharmacognosy.irresearchgate.net

In comparison to other isothiocyanates, aromatic variants like benzyl (B1604629) isothiocyanate have shown higher activity against most pathogenic bacteria than aliphatic ones such as 3-butenyl isothiocyanate. researchgate.net For instance, a horseradish root extract containing 1.5% 3-butenyl isothiocyanate, along with other isothiocyanates, demonstrated a Minimum Inhibitory Concentration (MIC) of 6.67 mg/mL against a resistant strain of Clostridium perfringens. nih.govmdpi.com

Table 1: Antibacterial Activity of Butenyl Isothiocyanate and Related Compounds

| Compound | Bacterium | Activity | Source |

| 3-Butenyl isothiocyanate | Aeromonas hydrophila | Inhibition Zone: 21.67 mm (at 1.0 μL/mL) | up.ptresearchgate.net |

| Horseradish root extract (1.5% 3-butenyl ITC) | Clostridium perfringens KCTC 3269 (resistant) | MIC: 6.67 mg/mL | nih.govmdpi.com |

| 4-Methylthio-3-butenyl isothiocyanate | Multiple pathogenic bacteria | Strong antibacterial activity | rjpharmacognosy.irresearchgate.net |

Fungicidal and Fungistatic Effects

Butenyl isothiocyanate has exhibited significant fungicidal and fungistatic activities against various fungi. An extract of isothiocyanates from horseradish root, which contains 3-butenyl isothiocyanate, showed potent antifungal activity against several pathogenic dermal fungi. nih.gov The Minimum Inhibitory Concentrations (MICs) of this extract were 200 µg/mL for Trichophyton rubrum and Trichophyton mentagrophytes, and 100 µg/mL for Microsporum canis and Epidermophyton floccosum. nih.gov The Minimum Fungicidal Concentration (MFC) for all these fungi was found to be 200 µg/mL. nih.gov

Studies have also reported the antifungal activity of 3-methylsulfinyl-3-butenyl-isothiocyanate, which inhibited Monilinia laxa at a low concentration of 0.02 g/L. researchgate.net The antifungal properties of isothiocyanates are generally attributed to their chemical structure and reactivity. nih.gov

Table 2: Antifungal Activity of Isothiocyanate Extracts Containing Butenyl Isothiocyanate

| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Source |

| Trichophyton rubrum | 200 | 200 | nih.gov |

| Trichophyton mentagrophytes | 200 | 200 | nih.gov |

| Microsporum canis | 100 | 200 | nih.gov |

| Epidermophyton floccosum | 100 | 200 | nih.gov |

Nematicidal Properties

Butenyl isothiocyanate has demonstrated significant nematicidal activity, particularly against root-knot nematodes of the genus Meloidogyne. Research has shown that 3-butenyl isothiocyanate, a hydrolysis product of gluconapin (B99918) found in fodder radish, contributes to the nematicidal effect against Meloidogyne species. nih.govjmb.or.kr Studies have indicated that butenyl isothiocyanate has a higher toxicity against Meloidogyne incognita compared to Meloidogyne javanica. jst.go.jp

Specifically, 4-methylthio-3-butenyl isothiocyanate, also known as raphasatin, has shown potent nematicidal effects. nih.govscispace.com In one study, this compound induced paralysis in second-stage juveniles (J2) of M. incognita with an EC50 of 1.3 ± 0.2 µg/mL after 24 hours of exposure. nih.govscispace.com The structural features of isothiocyanates, such as the double bond at position 3 in the alkyl side chain, have been identified as important for their nematicidal activity. nih.gov

Table 3: Nematicidal Activity of Butenyl Isothiocyanate Derivatives

| Compound | Nematode Species | Activity (EC50) | Source |

| 4-Methylthio-3-butenyl isothiocyanate | Meloidogyne incognita (J2) | 1.3 ± 0.2 µg/mL (24h) | nih.govscispace.com |

Mechanisms of Action (e.g., Cell Membrane Disruption, Enzymatic Deregulation, Biofilm Inhibition)

The antimicrobial and antifungal activities of butenyl isothiocyanate are attributed to several mechanisms of action at the molecular level. A primary mechanism is the disruption of cell membrane integrity. nih.govmdpi.com Isothiocyanates are lipophilic compounds that can penetrate the bacterial cell membrane, leading to a loss of integrity and subsequent leakage of cellular components. nih.govmdpi.com This disruption can be observed through the increased uptake of dyes like propidium (B1200493) iodide and the release of intracellular potassium. nih.gov

Enzymatic deregulation is another key mechanism. rjpharmacognosy.irmdpi.com The electrophilic nature of the isothiocyanate group (–N=C=S) allows it to react with sulfhydryl groups of amino acids in proteins, particularly cysteine residues. rjpharmacognosy.irmdpi.com This interaction can lead to the inactivation of essential enzymes, thereby disrupting critical metabolic pathways within the microbial cell. rjpharmacognosy.irmdpi.com

Furthermore, butenyl isothiocyanate and other isothiocyanates have been shown to inhibit biofilm formation, a crucial virulence factor for many pathogenic bacteria. up.ptnih.gov Studies on other isothiocyanates have demonstrated that they can prevent biofilm formation and also reduce the metabolic activity within established biofilms. up.ptnih.govnih.gov This activity is significant as biofilms provide bacteria with increased resistance to antimicrobial agents. nih.gov

Neuroprotective Research in Preclinical Models

Preclinical studies suggest that isothiocyanates, including derivatives of butenyl isothiocyanate, possess neuroprotective properties. Research has focused on the ability of these compounds to mitigate cellular damage associated with neurodegenerative diseases.

One of the key mechanisms underlying the neuroprotective effects of isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govresearchgate.net 4-Methylthio-3-butenyl isothiocyanate has been shown to induce the activation of Nrf2 and the expression of cytoprotective genes, including phase II detoxification enzymes, in human esophageal epithelial cells. nih.govnih.gov This activation is mediated by the regulation of reactive oxygen species (ROS) production. jst.go.jpnih.gov The Nrf2 pathway plays a critical role in protecting against oxidative stress, a common factor in the pathology of many neurodegenerative disorders. By inducing the expression of antioxidant and detoxifying enzymes, these compounds can help to maintain cellular homeostasis and protect neurons from damage. nih.govresearchgate.net

In vitro studies have demonstrated that 4-methylthio-3-butenyl isothiocyanate can inhibit the proliferation of glioblastoma cells, suggesting a potential role in combating brain tumors. tandfonline.com While direct preclinical research on butenyl isothiocyanate in specific neurodegenerative disease models is still emerging, the established mechanisms of action for related isothiocyanates provide a strong rationale for its potential neuroprotective efficacy.

Butenyl Isothiocyanate in Chemical Ecology and Plant Defense

Role in Glucosinolate-Myrosinase Plant Defense System

Plants in the order Brassicales possess a well-studied two-component chemical defense system known as the glucosinolate-myrosinase system, often referred to as the "mustard oil bomb". pnas.orgresearchgate.netmdpi.com Glucosinolates, which are sulfur- and nitrogen-containing secondary metabolites, are stored separately from the enzyme myrosinase within plant cells. srce.hreuropa.eu Butenyl isothiocyanate is derived from its precursor, gluconapin (B99918). mdpi.comnih.gov When plant tissue is damaged by chewing insects, pathogens, or mechanical stress, the cellular compartmentalization is disrupted. pnas.orgsrce.hr This disruption allows the gluconapin to come into contact with myrosinase, which hydrolyzes it. mdpi.comcabidigitallibrary.org The resulting unstable aglycone rapidly rearranges to form the volatile and biologically active 3-butenyl isothiocyanate. researchgate.net

The release of butenyl isothiocyanate serves as a potent defense against many insect herbivores. Isothiocyanates, in general, are toxic to non-specialist (generalist) herbivores. plos.org The toxicity of these compounds can hinder herbivore development, reduce growth rates, and negatively impact their immune systems. plos.orgnih.gov For example, studies on generalist caterpillars have shown that ingestion of isothiocyanates can decrease cellular immunity by reducing the number of hemocytes, which are critical for defending against pathogens and parasites. plos.org This chemical defense is a primary reason why many generalist insects avoid feeding on plants that produce these compounds. cabidigitallibrary.orgplos.org The activation of the "mustard oil bomb" upon tissue damage creates a toxic environment at the feeding site, deterring further herbivory. pnas.orgmdpi.com

Butenyl isothiocyanate exhibits significant biocidal properties that are effective against a range of soil-borne pathogens, a mechanism exploited in the agricultural practice of biofumigation. europa.eumdpi.comocl-journal.org Biofumigation involves incorporating plant matter from high-glucosinolate species, such as Brassica carinata (Ethiopian mustard), into the soil. mdpi.comocl-journal.org B. carinata is particularly rich in gluconapin, the precursor to butenyl isothiocyanate. mdpi.com

Upon incorporation and maceration of the plant tissue in the soil, the glucosinolate-myrosinase reaction is initiated, releasing butenyl isothiocyanate. europa.eumdpi.com This volatile compound disperses through the soil, where it has been shown to be effective against various fungal pathogens and nematodes. mdpi.commdpi.com The isothiocyanates act as natural fumigants, suppressing pathogen populations and reducing the incidence of diseases in subsequent crops. ocl-journal.orgwhiterose.ac.uk This method is considered a more sustainable alternative to synthetic chemical fumigants. europa.eu Research has demonstrated the efficacy of isothiocyanates against pathogens such as Rhizoctonia solani, Sclerotinia sclerotiorum, and the bacterium Ralstonia solanacearum. nih.govwhiterose.ac.uk

Biofumigation Properties of Butenyl Isothiocyanate

| Source Plant | Precursor Glucosinolate | Active Compound | Target Organisms |

|---|---|---|---|

| Brassica carinata (Ethiopian Mustard) | Gluconapin | Butenyl Isothiocyanate | Fungal Pathogens, Nematodes, Soil Pests |

The glucosinolate-myrosinase system is also implicated in plant responses to abiotic stressors such as salinity, drought, and extreme temperatures. mdpi.commdpi.com Environmental stress can alter a plant's metabolic pathways, including the production and allocation of secondary metabolites like glucosinolates. mdpi.com Studies have shown that abiotic stress can lead to an increase in the concentration of glucosinolates in plant tissues. mdpi.commdpi.com This upregulation is believed to be part of a broader stress response strategy, potentially preparing the plant for secondary challenges like opportunistic pathogen or herbivore attacks when it is already in a weakened state. nih.gov While much of the research focuses on the entire class of glucosinolates, the production of their hydrolysis products, including butenyl isothiocyanate, is an integral part of this stress-response system. researchgate.net

Mechanisms Against Pathogen Infection (e.g., Biofumigation)

Interactions with Herbivores and Pests

Butenyl isothiocyanate plays a fascinating and dichotomous role in its interactions with different types of aphids, acting as a chemical cue that helps sort friend from foe. The compound's effect is largely dependent on the insect's degree of dietary specialization.

For specialist aphids that feed exclusively on cruciferous plants, such as the cabbage aphid (Brevicoryne brassicae) and the turnip aphid (Lipaphis erysimi), butenyl isothiocyanate acts as an attractant. annualreviews.orgnih.gov These specialist insects have evolved mechanisms to tolerate and detoxify the chemical defenses of their host plants. cabidigitallibrary.org They use the characteristic volatile profiles of their hosts, in which butenyl isothiocyanate is a key component, to locate them from a distance. annualreviews.org Electrophysiological studies have confirmed that these specialist aphids have olfactory receptors specifically tuned to detect isothiocyanates, which guide their host-selection behavior. annualreviews.org The presence of 3-butenyl isothiocyanate signals a suitable food source for these adapted insects. annualreviews.org